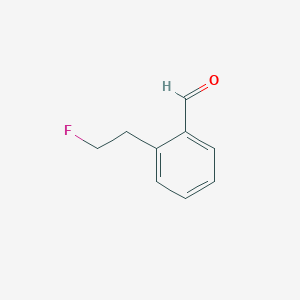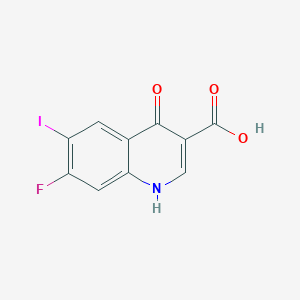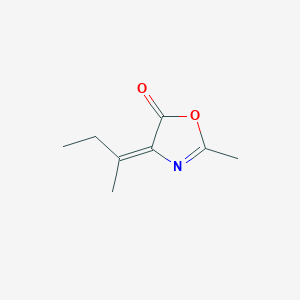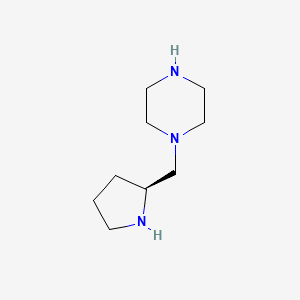
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine is a chiral compound that features a pyrrolidine ring attached to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The stereochemistry of the compound, denoted by the (S)-configuration, plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrrolidine, followed by nucleophilic substitution with piperazine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction conditions and can lead to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(Pyrrolidin-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s (S)-configuration allows it to fit into the receptor binding sites, modulating the activity of neurotransmitters and exerting its pharmacological effects. The exact pathways involved may include modulation of dopamine and serotonin receptors, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
®-1-(Pyrrolidin-2-ylmethyl)piperazine: The enantiomer of the compound, which may have different pharmacological properties.
1-(Pyrrolidin-2-ylmethyl)piperidine: A structurally similar compound with a piperidine ring instead of piperazine.
1-(Pyrrolidin-2-ylmethyl)morpholine: Another analog with a morpholine ring.
Uniqueness: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine is unique due to its specific stereochemistry, which can significantly influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the effects of chirality on pharmacological properties .
Propiedades
Fórmula molecular |
C9H19N3 |
|---|---|
Peso molecular |
169.27 g/mol |
Nombre IUPAC |
1-[[(2S)-pyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C9H19N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h9-11H,1-8H2/t9-/m0/s1 |
Clave InChI |
IRZMKEGAPVIEMC-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](NC1)CN2CCNCC2 |
SMILES canónico |
C1CC(NC1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
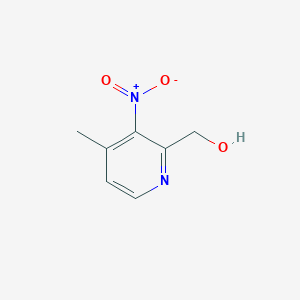
![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
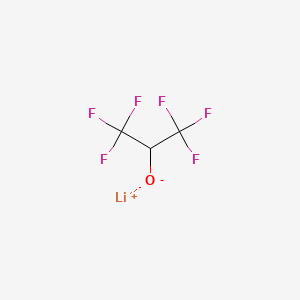
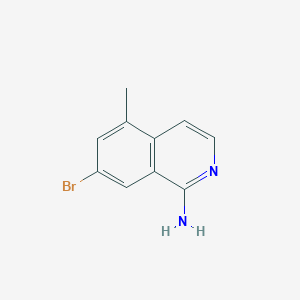
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
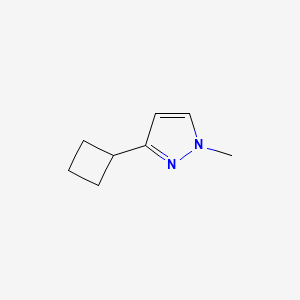
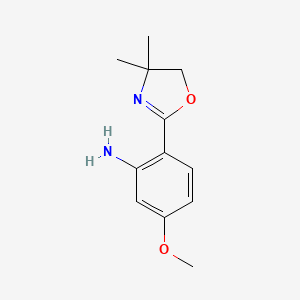
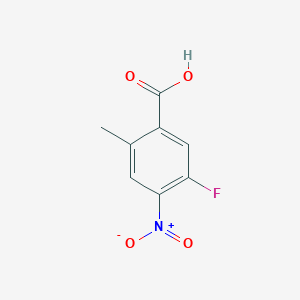
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
